molecular formula C22H24N2O2 B10890599 1-(Furan-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine

1-(Furan-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10890599
M. Wt: 348.4 g/mol
InChI Key: SVCSFJCSRNXLHI-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with a furylmethyl group and a phenoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The furylmethyl and phenoxybenzyl groups are introduced via nucleophilic substitution reactions. For instance, 2-furylmethyl chloride and 3-phenoxybenzyl chloride can be reacted with piperazine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenoxybenzyl group can be reduced to form phenylmethyl derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF).

Major Products:

    Oxidation Products: Furylmethyl aldehydes or carboxylic acids.

    Reduction Products: Phenylmethyl derivatives.

    Substitution Products: Various functionalized piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE can be compared to other piperazine derivatives:

    1-(2-FURYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the phenoxy group, which may result in different biological activity.

    1-(3-PHENOXYBENZYL)-4-METHYLPIPERAZINE: Lacks the furylmethyl group, potentially altering its chemical reactivity and pharmacological profile.

Uniqueness: The combination of the furylmethyl and phenoxybenzyl groups in 1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE provides a unique set of chemical and biological properties that distinguish it from other piperazine derivatives.

Comparison with Similar Compounds

  • 1-(2-FURYLMETHYL)-4-BENZYLPIPERAZINE
  • 1-(3-PHENOXYBENZYL)-4-METHYLPIPERAZINE
  • 1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)PIPERAZINE

This detailed overview provides a comprehensive understanding of 1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H24N2O2/c1-2-7-20(8-3-1)26-21-9-4-6-19(16-21)17-23-11-13-24(14-12-23)18-22-10-5-15-25-22/h1-10,15-16H,11-14,17-18H2

InChI Key

SVCSFJCSRNXLHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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